molecular formula C7H10N2O B009829 4-Pyrimidinol, 5-ethyl-6-methyl- CAS No. 103980-63-8

4-Pyrimidinol, 5-ethyl-6-methyl-

Cat. No. B009829
M. Wt: 138.17 g/mol
InChI Key: YFQYHKFLGGGCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinol, 5-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound that contains a pyrimidine ring with an ethyl and methyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, leading to its biological activities. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis.

Biochemical And Physiological Effects

4-Pyrimidinol, 5-ethyl-6-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Pyrimidinol, 5-ethyl-6-methyl- in lab experiments is its ease of synthesis and availability. It can be synthesized using simple methods and is readily available from commercial sources. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Pyrimidinol, 5-ethyl-6-methyl-. One area of research could be to further investigate its potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Another area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved using several methods. One of the most commonly used methods is the reaction of ethyl acetoacetate and guanidine hydrochloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as potassium hydroxide. Both methods result in the formation of 4-Pyrimidinol, 5-ethyl-6-methyl- with good yields.

Scientific Research Applications

4-Pyrimidinol, 5-ethyl-6-methyl- has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

103980-63-8

Product Name

4-Pyrimidinol, 5-ethyl-6-methyl-

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

YFQYHKFLGGGCFR-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(NC=NC1=O)C

SMILES

CCC1=C(N=CNC1=O)C

Canonical SMILES

CCC1=C(NC=NC1=O)C

Origin of Product

United States

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